![molecular formula C15H21NO3 B7594619 N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that plays a role in pain perception, mood, and appetite. URB597 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide selectively inhibits FAAH, leading to increased levels of anandamide in the brain. Anandamide binds to cannabinoid receptors in the brain, leading to decreased pain perception, improved mood, and decreased anxiety.
Biochemical and Physiological Effects:
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has been shown to increase anandamide levels in the brain, leading to decreased pain perception and improved mood. It has also been shown to decrease anxiety and improve cognitive function. N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has been studied for its potential use in addiction treatment, as anandamide has been shown to play a role in reward processing and drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase anandamide levels in the brain. However, it also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
Future research on N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain. It could also be studied for its potential use in addiction treatment and its effects on reward processing and drug-seeking behavior. Additionally, future research could focus on developing more selective FAAH inhibitors with fewer off-target effects and improved safety profiles.
Métodos De Síntesis
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenylacetonitrile with ethyl chloroformate, followed by reduction with lithium aluminum hydride, and subsequent reaction with 1,2-epoxypropane and ammonia. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and chronic pain. It has been shown to increase anandamide levels in the brain, leading to decreased pain perception and improved mood. N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has also been studied for its potential use in addiction treatment, as anandamide has been shown to play a role in reward processing and drug-seeking behavior.
Propiedades
IUPAC Name |
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-5-4-6-13(11(10)2)12(3)16-15(17)14-9-18-7-8-19-14/h4-6,12,14H,7-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDWCRNFKXEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)NC(=O)C2COCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
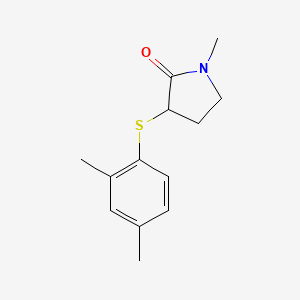
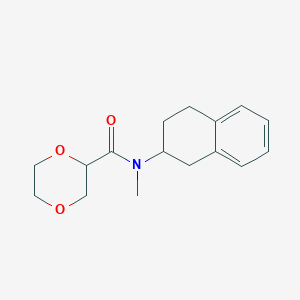
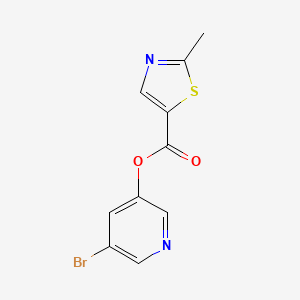

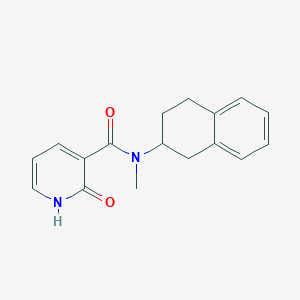
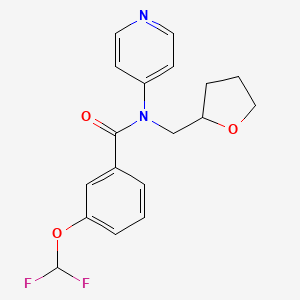


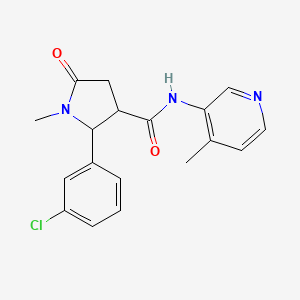
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)


